(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

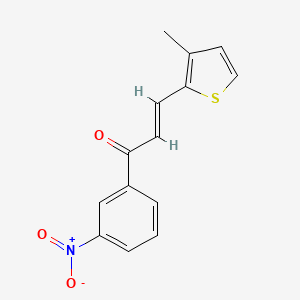

(2E)-3-(3-Methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridge linking a 3-methylthiophen-2-yl moiety (electron-rich heteroaromatic ring) and a 3-nitrophenyl group (electron-deficient aromatic ring). Chalcones are synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between ketones and aldehydes . This compound’s structure confers unique electronic and steric properties, making it relevant for studies in photochemistry, medicinal chemistry, and materials science. The 3-nitro group enhances electrophilicity, while the methylthiophene contributes to π-conjugation and solubility in nonpolar solvents .

Properties

IUPAC Name |

(E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3S/c1-10-7-8-19-14(10)6-5-13(16)11-3-2-4-12(9-11)15(17)18/h2-9H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTDZUVSSHSFEC-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylthiophene-2-carbaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Epoxides and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with cellular signaling pathways, and induce apoptosis in cancer cells. The presence of the nitro group and the thiophene ring plays a crucial role in its biological activity, allowing it to interact with specific proteins and enzymes.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents on the aromatic rings, influencing physicochemical and biological properties:

Physicochemical Properties

Melting points, solubility, and purity vary with substituent polarity and molecular symmetry:

Electronic and Photophysical Properties

- Solvent Polarity Effects: The dimethylamino group in (2E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one induces solvatochromism, with redshifted emission in polar solvents . The target compound’s thiophene may exhibit weaker solvatochromism due to lower polarity.

- Computational Insights : DFT studies on analogs reveal that nitro groups reduce HOMO-LUMO gaps, enhancing charge-transfer transitions .

Crystallographic Data

- Crystal Packing : The title compound’s analogs, such as (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, show hydrogen bonding between nitro oxygen and methoxy hydrogens, stabilizing the lattice . Thiophene-containing chalcones (e.g., ) exhibit π-π stacking between aromatic rings.

Biological Activity

(2E)-3-(3-methylthiophen-2-yl)-1-(3-nitrophenyl)prop-2-en-1-one, commonly classified as a chalcone, is an organic compound notable for its diverse biological activities. Chalcones are known for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this specific chalcone derivative, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features a thiophene ring and a nitrophenyl group, which are crucial for its biological activity. The presence of these functional groups influences the compound's interactions with biological targets.

Anticancer Properties

Research indicates that chalcones can modulate critical signaling pathways involved in cancer progression, particularly the NF-κB and STAT3 pathways. These pathways are often dysregulated in various cancers, leading to increased cell proliferation and survival.

- Inhibition of STAT3 Activation :

- Induction of Apoptosis :

- Anti-Angiogenic Effects :

Antimicrobial Activity

Chalcones exhibit notable antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanisms underlying these effects include:

- Disruption of Membrane Integrity : Chalcones can integrate into microbial membranes, leading to increased permeability and cell death.

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism, further contributing to its antimicrobial effects.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer effects on breast cancer cells; demonstrated significant reduction in cell viability through apoptosis induction. |

| Study 2 | Evaluated antimicrobial activity against Staphylococcus aureus; showed effective inhibition at low concentrations. |

| Study 3 | Explored anti-inflammatory properties in vitro; reduced pro-inflammatory cytokine levels significantly. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.